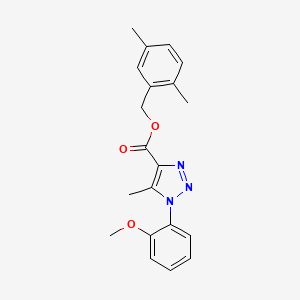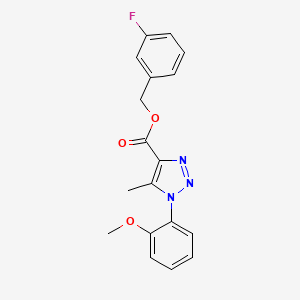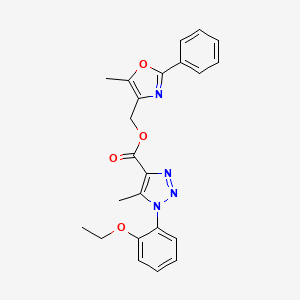![molecular formula C20H20N4O2S2 B6555349 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1040669-39-3](/img/structure/B6555349.png)
3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidines, have been reported to have a wide range of biological activities . They have shown potential as antiviral, antimicrobial, antitumor agents, and more
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. For instance, some pyrazolo[3,4-d]pyrimidines have shown anticancer activity by inhibiting cell proliferation
Biochemical Pathways
For example, some pyrazolo[3,4-d]pyrimidines have shown to affect pathways related to cell proliferation, leading to their potential use as antitumor agents
Result of Action
For instance, some pyrazolo[3,4-d]pyrimidines have demonstrated anticancer activity, indicating potential effects on cell proliferation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves multiple steps:
Formation of Thieno[3,2-d]pyrimidin-4-one: : Starting from a thieno[3,2-d]pyrimidine core, the 4-one can be introduced through oxidation.
Sulfanyl Group Addition: : The {[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl moiety is attached via nucleophilic substitution, often employing a thiol and a suitable leaving group.
Butyl Group Attachment: : The butyl chain is typically incorporated via alkylation.
Industrial Production Methods
Industrial synthesis may employ streamlined methods, utilizing optimized catalysts and high-throughput reactions to enhance yield and purity. Methods such as continuous flow synthesis and catalytic hydrogenation are common.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation reactions, forming sulfoxides and sulfones.
Reduction: : Can be reduced, typically targeting the thieno ring or the oxadiazole moiety.
Substitution: : Undergoes nucleophilic and electrophilic substitution, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Sodium borohydride or lithium aluminum hydride.
Substitution: : Halogenating agents for electrophilic substitutions; bases for nucleophilic substitutions.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced aromatic rings or thieno cores.
Substitution: : Varied substituted products depending on the reactants.
Applications De Recherche Scientifique
3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one finds applications in several domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Potential in biochemical assays as a molecular probe.
Medicine: : Investigated for anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: : Utilized in the development of specialty materials and compounds.
Comparaison Avec Des Composés Similaires
Comparison
3-butyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique: due to its multifunctional groups combining properties of thieno, pyrimidinone, and oxadiazole structures. This grants it versatility in interactions.
List of Similar Compounds
3-butyl-2-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
3-butyl-2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
3-ethyl-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one: .
Propriétés
IUPAC Name |
3-butyl-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-3-4-10-24-19(25)17-15(9-11-27-17)21-20(24)28-12-16-22-18(23-26-16)14-8-6-5-7-13(14)2/h5-9,11H,3-4,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRJLRKKCMCOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555270.png)
![2-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555271.png)
![6-(3,4-dimethoxyphenyl)-2-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555275.png)
![2-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(3,4-dimethylphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B6555283.png)
![[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555293.png)



![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B6555323.png)
![4-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(thiophen-2-yl)methyl]-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B6555326.png)
![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555335.png)
![2-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(3-methoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555337.png)
![3-[(3-methoxyphenyl)methyl]-2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555356.png)
![3-butyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6555364.png)
